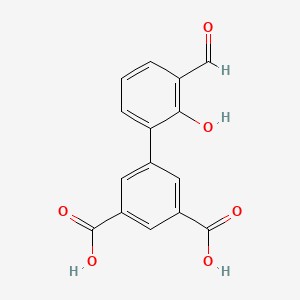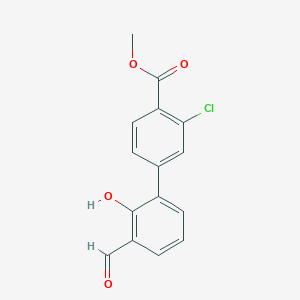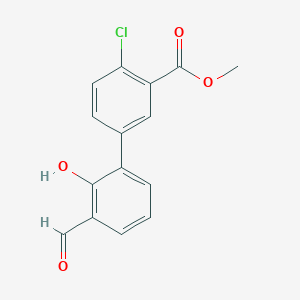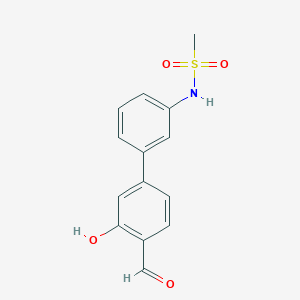
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (hereinafter referred to as 2F5MTP) is an organic compound belonging to the class of phenols. It is a colorless to light yellow liquid with a strong odor, and is soluble in alcohols and common organic solvents. 2F5MTP has been used in a number of scientific research studies due to its unique properties, and is of particular interest due to its potential applications in laboratory experiments.
Applications De Recherche Scientifique
2F5MTP has been used in a number of scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of certain polymers and as a solvent in a variety of chemical reactions. Additionally, 2F5MTP has been used as a reagent in the synthesis of various metal complexes.
Mécanisme D'action
2F5MTP has been studied in order to better understand its mechanism of action. It has been found to act as an electron donor in certain chemical reactions, and it is believed that this is due to its ability to form a stable complex with transition metal ions. Additionally, 2F5MTP has been found to act as a Lewis acid in certain reactions, and it is believed that this is due to its ability to form a complex with protonated species.
Biochemical and Physiological Effects
2F5MTP has been studied in order to better understand its potential biochemical and physiological effects. It has been found to have a number of beneficial effects, including the inhibition of certain enzymes, the stimulation of certain biochemical pathways, and the induction of certain metabolic processes. Additionally, 2F5MTP has been found to have anti-inflammatory and anti-oxidant properties, and it is believed that these properties may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2F5MTP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is also relatively non-toxic and non-volatile. Additionally, 2F5MTP is soluble in a number of organic solvents, making it easy to work with. However, there are some limitations to using 2F5MTP in laboratory experiments. For example, it is not particularly stable and can be easily oxidized, and it is also not particularly soluble in water.
Orientations Futures
There are a number of potential future directions for research involving 2F5MTP. One potential area of research is to further explore its potential applications as a reagent in the synthesis of various organic compounds. Additionally, further research could be conducted into the potential biochemical and physiological effects of 2F5MTP, as well as its potential uses as an anti-inflammatory agent or an antioxidant. Finally, further research could be conducted into the potential applications of 2F5MTP in the treatment of certain diseases, such as cancer and cardiovascular disease.
Méthodes De Synthèse
2F5MTP can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-trifluoromethylphenol with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at room temperature and the resulting product is a 95% pure form of 2F5MTP.
Propriétés
IUPAC Name |
2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZSQGDYBGVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685370 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1262003-97-3 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)










![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
